"Dimethyl 4-(bromomethyl)isophthalate" physical properties
"Dimethyl 4-(bromomethyl)isophthalate" physical properties
An In-Depth Technical Guide to Dimethyl 4-(bromomethyl)isophthalate
Abstract
Dimethyl 4-(bromomethyl)isophthalate (CAS No. 16281-94-0) is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and supramolecular chemistry. Its rigid benzene core, substituted with two methyl ester groups and a reactive benzylic bromide, makes it a valuable synthon for the construction of complex molecular architectures. The benzylic bromide serves as a potent electrophile for alkylation reactions, while the ester functionalities offer sites for subsequent hydrolysis and amidation, or can be used to tune solubility and electronic properties. This guide provides a comprehensive overview of the known physical and chemical properties of this reagent, offers insights into its handling and application, and presents a representative protocol for its use in synthesis, thereby equipping researchers with the foundational knowledge required for its effective utilization.
Chemical Identity and Structure
Dimethyl 4-(bromomethyl)isophthalate is an isophthalic acid derivative. The isophthalate core provides a 1,3-substitution pattern on the benzene ring, leading to a specific angular geometry in molecules derived from it. The key reactive feature is the bromomethyl group, which is a benzylic halide. Benzylic halides are particularly reactive towards nucleophilic substitution due to the resonance stabilization of the carbocation intermediate that can form upon departure of the bromide ion.
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IUPAC Name: dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate
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Synonyms: 4-Bromomethyl-isophthalic acid dimethyl ester, Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate
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CAS Number: 16281-94-0[1]
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Molecular Formula: C₁₁H₁₁BrO₄[1]
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Structure:
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Physicochemical Properties
Comprehensive, experimentally verified physical property data for Dimethyl 4-(bromomethyl)isophthalate is not extensively reported in peer-reviewed literature. The data presented below is a consolidation of information from commercial suppliers and theoretical predictions. For certain properties, data from the closely related isomer, Dimethyl 5-(bromomethyl)isophthalate (CAS 42268-88-2), is provided as a reasonable estimate due to the high structural similarity.
Table 1: Summary of Physical and Chemical Properties
| Property | Value / Description | Source / Comment |
| Molecular Weight | 287.11 g/mol | Calculated |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% | [2] |
| Melting Point | Data not available. The 5-isomer melts at 123-126 °C. A similar range is expected. | (Proxy Data) |
| Boiling Point | Predicted: ~372 °C | (Predicted for 5-isomer) |
| Density | Predicted: ~1.47 g/cm³ | (Predicted for 5-isomer) |
| Solubility | No quantitative data available. Expected to be soluble in chlorinated solvents (DCM, chloroform), polar aprotic solvents (DMF, DMSO, THF, Ethyl Acetate), and alcohols. Sparingly soluble in non-polar aliphatic hydrocarbons (hexanes) and water. | (Inferred) |
| Storage | Store in a dry, sealed container at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). | [3] (Best Practice) |
Spectral Characterization (Predicted)
For a researcher, verifying the identity and purity of a starting material is paramount. While published spectra for this specific compound are scarce, the following represents a theoretical prediction of the key signals expected in Nuclear Magnetic Resonance (NMR) spectroscopy, which would be essential for its characterization.
¹H NMR (Proton NMR):
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Aromatic Protons (3H): The three protons on the benzene ring would appear in the aromatic region, likely between 7.5 and 8.5 ppm. Their splitting pattern will be complex due to their coupling relationships.
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Benzylic Protons (-CH₂Br, 2H): A sharp singlet would be expected for the two protons of the bromomethyl group. Due to the electron-withdrawing nature of the adjacent bromine atom and the benzene ring, this signal would be downfield, anticipated around 4.5 - 4.8 ppm.
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Methyl Ester Protons (-OCH₃, 6H): Two distinct singlets are expected for the two methyl ester groups, as they are in different chemical environments relative to the bromomethyl group. These would likely appear in the range of 3.8 - 4.0 ppm.
¹³C NMR (Carbon NMR):
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Carbonyl Carbons (C=O): Two signals in the range of 165-170 ppm.
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Aromatic Carbons: Six signals in the aromatic region (125-140 ppm).
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Methyl Ester Carbons (-OCH₃): Two signals around 52-55 ppm.
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Benzylic Carbon (-CH₂Br): One signal around 30-35 ppm.
Reactivity and Synthetic Application
The primary utility of Dimethyl 4-(bromomethyl)isophthalate in synthesis stems from the high reactivity of the benzylic bromide group in Sₙ2 reactions. This allows for the covalent attachment of the isophthalate scaffold to a wide variety of nucleophiles.
Core Reactivity: The compound is an excellent electrophile for the alkylation of amines, thiols, phenols, and other nucleophiles. The reaction proceeds via a nucleophilic attack on the benzylic carbon, displacing the bromide ion. The reaction is typically facilitated by a non-nucleophilic base to neutralize the acidic byproduct (HBr) formed.
Diagram 1: General Reaction Scheme
Caption: Sₙ2 alkylation workflow using the title compound.
Experiential Insights:
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Causality of Reagent Choice: Researchers choose this molecule not just for the reactive handle, but for the rigid, defined geometry imparted by the isophthalate core. This is critical in drug design for creating linkers that position pharmacophores at specific distances and angles, or in materials science for building predictable porous frameworks.
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Controlling Reactivity: While reactive, the benzylic bromide is generally stable enough for purification by silica gel chromatography. Over-heating or prolonged exposure to strong bases can lead to decomposition or side reactions. The use of an inert atmosphere is crucial to prevent moisture from interfering with the reaction, especially when using strong, moisture-sensitive bases.
Representative Experimental Protocol: N-Alkylation
This protocol describes a general procedure for the alkylation of a generic secondary amine. It is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials and the appearance of a new, typically more polar, product spot.
Objective: To synthesize N-substituted 4-(aminomethyl)isophthalate derivative.
Materials:
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Dimethyl 4-(bromomethyl)isophthalate (1.0 eq)
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Secondary Amine (e.g., Morpholine, Piperidine) (1.1 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous
Procedure:
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Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry argon or nitrogen.
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Reagent Addition: To the flask, add Dimethyl 4-(bromomethyl)isophthalate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Solvent and Nucleophile: Add anhydrous DMF via syringe to create a stirrable suspension (concentration ~0.1 M). Add the secondary amine (1.1 eq) dropwise at room temperature.
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Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.
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Monitoring: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes as eluent). The starting bromide is less polar than the amine product.
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Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with Ethyl Acetate (3x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for a typical N-alkylation reaction.
Safety and Handling
Dimethyl 4-(bromomethyl)isophthalate is an irritant and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
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In case of skin contact: Wash immediately with soap and plenty of water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[4]
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In case of inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
Conclusion
References
As of the last update, direct literature citations providing in-depth physical characterization for CAS 16281-94-0 are limited. The following references are to chemical supplier databases that confirm the identity and handling of the compound.
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Blotrol. CAS 16281-94-0 | 4-Bromomethyl-isophthalic acid dimethyl ester. [Link]
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SciSupplies. Dimethyl 4-(bromomethyl)isophthalate, 95.0%, 100mg. [Link]
